molecular formula C18H20ClN3O B6095620 N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide

N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No.: B6095620
M. Wt: 329.8 g/mol
InChI Key: BWTPCLLZIJAHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as Trazodone, is a drug that is commonly used to treat depression and anxiety. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone has been used for the treatment of depression since the 1960s, and it is still widely used today.

Mechanism of Action

N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide works by blocking the reuptake of serotonin in the brain, which increases the levels of serotonin available for neurotransmission. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological functions. By increasing the levels of serotonin in the brain, this compound helps to improve mood and reduce anxiety.
Biochemical and physiological effects:
This compound has a number of biochemical and physiological effects, including the following:
1. Increases the levels of serotonin in the brain
2. Blocks the reuptake of serotonin
3. Reduces the activity of the sympathetic nervous system
4. Increases the activity of the parasympathetic nervous system
5. Reduces the levels of cortisol in the body
6. Increases the levels of melatonin in the body

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has a number of advantages and limitations for use in lab experiments. Some of the advantages include its well-established safety profile, its ability to cross the blood-brain barrier, and its ability to modulate the levels of serotonin in the brain. Some of the limitations include its potential for off-target effects, its relatively low potency compared to other drugs, and its potential for interactions with other medications.

Future Directions

There are a number of future directions for research on N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. Some of these include:
1. Studying the long-term effects of this compound on brain function and behavior
2. Investigating the potential for this compound to be used in the treatment of other psychiatric disorders
3. Developing new formulations of this compound that improve its bioavailability and potency
4. Studying the mechanisms of action of this compound in more detail to better understand its effects on brain function
5. Investigating the potential for this compound to be used in combination with other medications for the treatment of depression and anxiety.

Synthesis Methods

N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide is synthesized by the reaction of 1-(3-chlorophenyl)piperazine with 2-bromo-1-phenylethanone, followed by reaction with acetic anhydride to form the final product. The synthesis of this compound is a complex process that requires a high degree of skill and expertise.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its use in the treatment of depression and anxiety. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, and post-traumatic stress disorder. This compound has also been studied for its use in the treatment of insomnia, and it has been shown to be effective in improving sleep quality.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTPCLLZIJAHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.